

physicochemical properties of 4-Bromo-5-methyl-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-5-methyl-2-nitrophenol

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- A Technical Guide to **4-Bromo-5-methyl-2-nitrophenol**

This document provides a detailed overview of the physicochemical properties, synthesis, and analysis of **4-Bromo-5-methyl-2-nitrophenol**, a substituted phenol derivative relevant to various fields of chemical research and development.

Core Physicochemical Properties

4-Bromo-5-methyl-2-nitrophenol (CAS RN: 182500-28-3) is a yellow solid organic compound.^[1] Its core properties are summarized below, providing a quantitative snapshot for researchers. These values are critical for predicting its behavior in chemical reactions, designing experimental conditions, and understanding its toxicological and environmental profile.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO ₃	[2]
Molecular Weight	232.033 g/mol	[2]
Melting Point	126 °C	[3]
pKa (Predicted)	6.46 ± 0.27	[2]
Appearance	Yellow Solid	[1]
Hydrogen Bond Acceptor Count	3	[2]
Topological Polar Surface Area	66 Å ²	[2]
Complexity	182	[2]
Heavy Atom Count	12	[2]

Experimental Protocols

Synthesis of 4-Bromo-5-methyl-2-nitrophenol

A reliable method for the synthesis of **4-Bromo-5-methyl-2-nitrophenol** involves the bromination of 5-methyl-2-nitrophenol (also known as 6-nitro-m-cresol).[1]

Materials:

- 5-methyl-2-nitrophenol (39.2 mmol, 6.0 g)
- Bromine (78 mmol, 4.04 mL)
- Acetic Acid (70 mL total)
- Ethyl Acetate (300 mL)
- Saturated Sodium Thiosulfate Solution
- Saturated Brine

- Anhydrous Sodium Sulfate

Procedure:

- Reaction Setup: A solution of 5-methyl-2-nitrophenol (6.0 g) in acetic acid (60 mL) is prepared in a suitable flask and stirred at 0 °C.[1]
- Bromination: A solution of bromine (4.04 mL) in acetic acid (10 mL) is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.[1]
- Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.[1]
- Work-up:
 - The acetic acid is removed by distillation under reduced pressure.[1]
 - The resulting residue is dissolved in ethyl acetate (300 mL).[1]
 - The organic phase is washed sequentially with a saturated sodium thiosulfate solution (2 x 50 mL), water (50 mL), and saturated brine (50 mL).[1]
- Purification:
 - The washed organic layer is dried over anhydrous sodium sulfate.[1]
 - After filtering to remove the desiccant, the filtrate is concentrated by rotary evaporation.[1]
- Final Product: The process yields **4-Bromo-5-methyl-2-nitrophenol** as a yellow solid (9.0 g, 99% yield).[1]

Structural Analysis

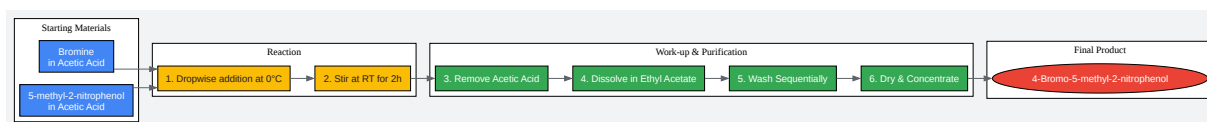
The identity and purity of the synthesized **4-Bromo-5-methyl-2-nitrophenol** are confirmed using standard analytical techniques.

Methodology:

- Nuclear Magnetic Resonance (^1H NMR): The structure of the product is confirmed by ^1H NMR spectroscopy. In a CDCl_3 solvent at 400 MHz, the expected chemical shifts are observed at δ 10.46 (s, 1H, -OH), 8.29 (s, 1H, Ar-H), 7.08 (s, 1H, Ar-H), and 2.46 (s, 3H, - CH_3).^[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to confirm the molecular weight and isotopic distribution. The mass spectrum shows the molecular ion peaks $[\text{M}^+]$ at m/z 232 and 234, which is characteristic of a compound containing a single bromine atom (isotopes ^{79}Br and ^{81}Br).^[1]

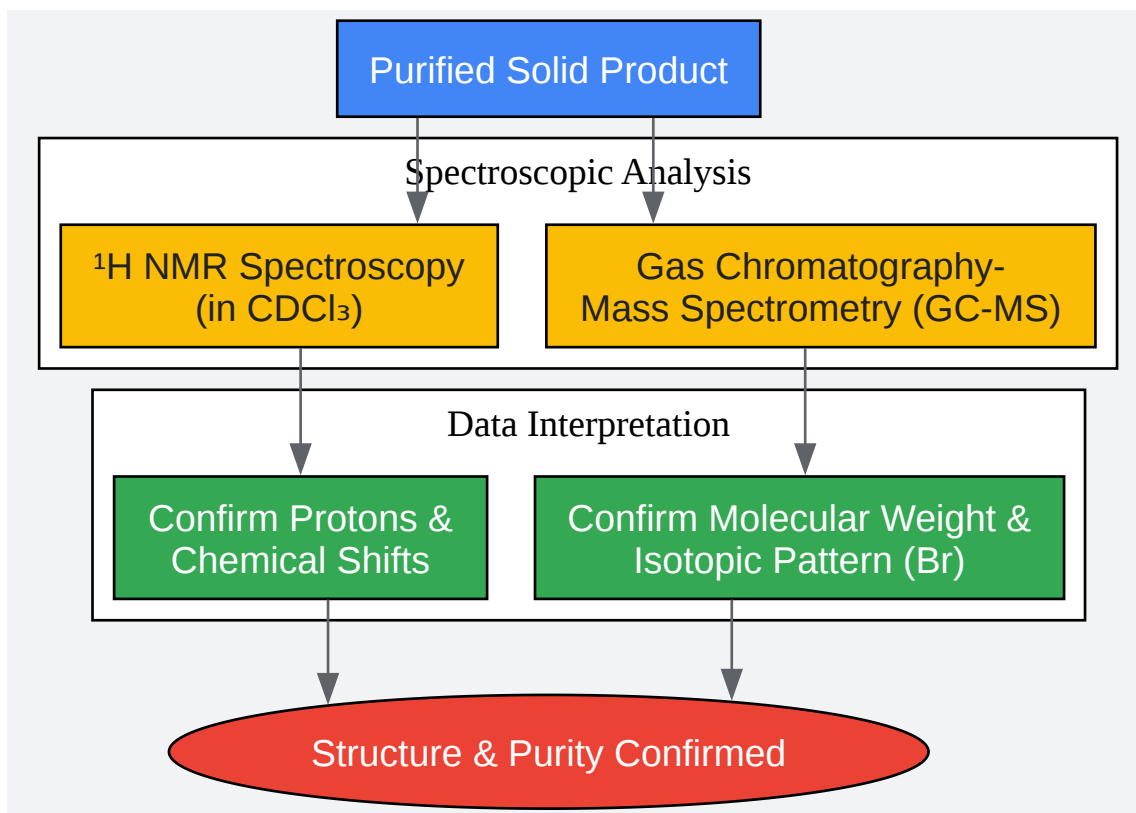
Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis stages.



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Caption: Synthesis workflow for **4-Bromo-5-methyl-2-nitrophenol**.



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Caption: Analytical workflow for structural confirmation.

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